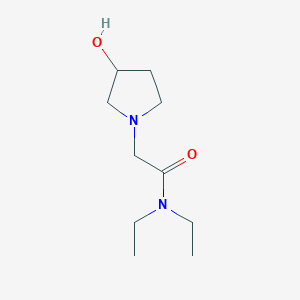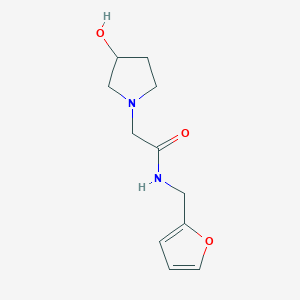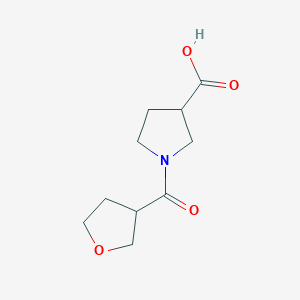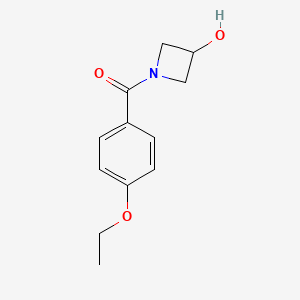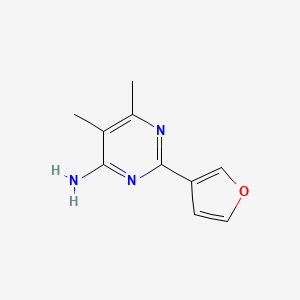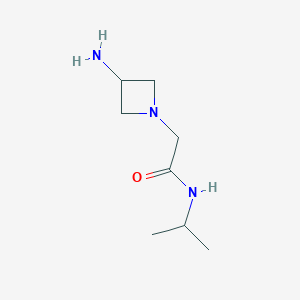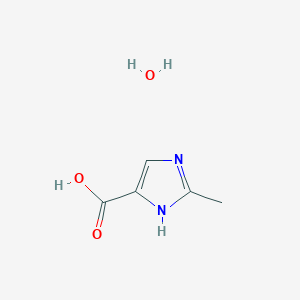
2-甲基-1H-咪唑-4-羧酸水合物
描述
2-Methyl-1H-imidazole-4-carboxylic acid hydrate is a useful research compound. Its molecular formula is C5H8N2O3 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-1H-imidazole-4-carboxylic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1H-imidazole-4-carboxylic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药:抗菌剂
2-甲基-1H-咪唑-4-羧酸水合物是合成各种咪唑衍生物的前体,这些衍生物表现出广泛的生物活性。 值得注意的是,咪唑类化合物在开发针对细菌和寄生虫感染的有效抗菌剂方面起着至关重要的作用 。这些化合物在结构上与天然存在的组氨酸和嘌呤相似,使其适合与生物系统相互作用以抑制微生物生长。
农业:杀虫剂和杀菌剂
在农业领域,由该化合物合成的咪唑衍生物用于制造杀虫剂和杀菌剂 。它们破坏害虫和真菌的生物途径的能力使它们成为保护作物和确保更高产量的宝贵工具。
材料科学:聚合物合成
该化合物在材料科学中用于固相合成含咪唑的聚酰胺 。这些聚合物具有独特的特性,例如热稳定性和耐化学性,使其适用于各种工业应用。
环境科学:抗生素生产
2-甲基-1H-咪唑-4-羧酸水合物是合成硝基咪唑类抗生素的关键中间体 。这些抗生素对厌氧菌特别有效,用于治疗氧气稀缺的感染,例如深层组织伤口或牙齿感染。
生物化学:酶抑制
在生物化学中,该化合物用于设计酶抑制剂。 例如,该化合物的衍生物已被评估其抑制黄嘌呤氧化酶等酶的能力,黄嘌呤氧化酶与痛风相关的高尿酸血症有关 .
工业过程:催化剂
该化合物在工业过程中作为催化剂得到应用。 例如,它可以调节金属有机框架 (MOF) 制造中的配位,金属有机框架 (MOF) 用作各种化学反应中的催化剂 .
分析化学:配位化学
在分析化学中,2-甲基-1H-咪唑-4-羧酸水合物衍生物用于模拟组氨酸与血红素复合物的配位,有助于研究蛋白质结构和功能 .
药物:药物合成
最后,在制药行业,该化合物对于合成具有多种治疗潜力的药物至关重要,包括抗菌、抗真菌和抗原生动物活性 。它是创建针对各种健康状况的新型药物的必需组成部分。
作用机制
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical pathways, influencing various physiological and pathological processes .
Result of Action
Imidazole derivatives are known to exert various biological effects, depending on their specific targets and modes of action .
生化分析
Biochemical Properties
2-Methyl-1H-imidazole-4-carboxylic acid hydrate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those catalyzing the synthesis and degradation of nucleotides. The nature of these interactions often involves hydrogen bonding and coordination with metal ions, which can alter the enzyme’s conformation and activity .
Cellular Effects
The effects of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect metabolic fluxes by interacting with key metabolic enzymes, thereby altering the rates of various biochemical reactions within the cell .
Molecular Mechanism
At the molecular level, 2-Methyl-1H-imidazole-4-carboxylic acid hydrate exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, the compound may inhibit an enzyme by binding to its active site, preventing substrate access, or it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. Additionally, 2-Methyl-1H-imidazole-4-carboxylic acid hydrate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as high temperature or extreme pH. Long-term exposure to 2-Methyl-1H-imidazole-4-carboxylic acid hydrate in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level .
Metabolic Pathways
2-Methyl-1H-imidazole-4-carboxylic acid hydrate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in the synthesis and degradation of biomolecules. For example, it may participate in nucleotide metabolism by influencing the activity of enzymes responsible for nucleotide synthesis and degradation. These interactions can affect metabolic fluxes and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its activity and function, as it may accumulate in specific tissues or organelles where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes. The precise localization of the compound can modulate its biochemical interactions and overall impact on cellular function .
属性
IUPAC Name |
2-methyl-1H-imidazole-5-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.H2O/c1-3-6-2-4(7-3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMNRFBWTDHMAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


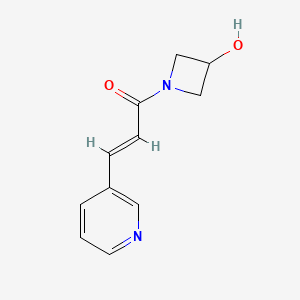
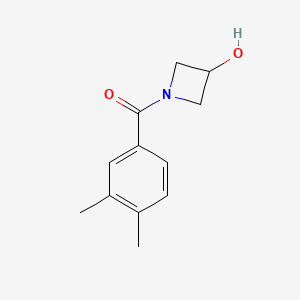
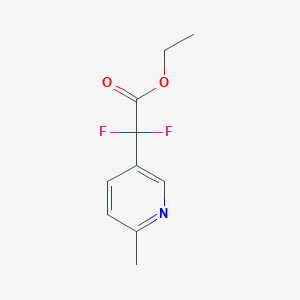
![N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1489785.png)
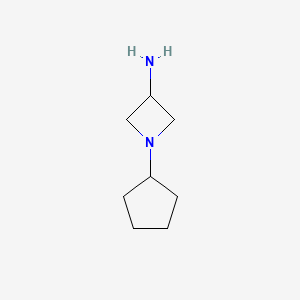
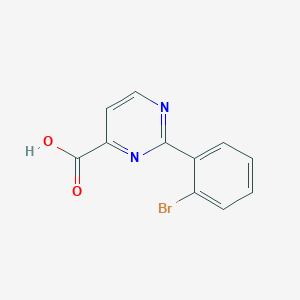
![1-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1489788.png)

